molecular formula C14H16BrNO6 B11464892 {5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanol

{5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methanol

Cat. No.: B11464892
M. Wt: 374.18 g/mol
InChI Key: FBSFENLOVOZOLJ-UHFFFAOYSA-N
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Description

The compound {5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL is a complex organic molecule featuring a benzodioxole core, a bromine substituent, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Methoxylation: The addition of methoxy groups to the benzodioxole ring using methanol and a base such as sodium methoxide.

    Formation of the Oxazole Ring: This step involves the cyclization of an appropriate precursor in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium azide, thiols, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Azides, thiols.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is studied for its interactions with various enzymes and receptors, providing insights into its potential as a therapeutic agent.

Medicine

The compound has shown promise in preclinical studies as an anticancer agent, with its ability to induce apoptosis in cancer cells being a key area of investigation .

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of {5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, causing cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the bromine substituent, methoxy groups, and the oxazole ring in {5-[(6-BROMO-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL sets it apart from other similar compounds. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C14H16BrNO6

Molecular Weight

374.18 g/mol

IUPAC Name

[5-[(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C14H16BrNO6/c1-18-11-9(4-8-3-7(5-17)16-22-8)10(15)12(19-2)14-13(11)20-6-21-14/h8,17H,3-6H2,1-2H3

InChI Key

FBSFENLOVOZOLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1OCO2)OC)Br)CC3CC(=NO3)CO

Origin of Product

United States

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